(2-Phenoxyphenyl)methanol
Overview
Description
It is a white solid that is soluble in alcohol and ether solvents but insoluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(2-Phenoxyphenyl)methanol is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Phenoxyphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-phenoxyphenyl)methanone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic hydrogenation of (2-phenoxyphenyl)methanone. This process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: (2-Phenoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2-phenoxyphenyl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to (2-phenoxyphenyl)methane using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: (2-Phenoxyphenyl)methanone.
Reduction: (2-Phenoxyphenyl)methane.
Substitution: (2-Phenoxyphenyl)chloromethane.
Mechanism of Action
The mechanism of action of (2-Phenoxyphenyl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Phenoxyethanol: An antiseptic and preservative with similar structural features but different applications.
Benzyl Alcohol: A simpler alcohol with a benzene ring, used as a solvent and preservative.
(2-Phenylethanol): An alcohol with a phenyl group, used in fragrances and as a flavoring agent.
Uniqueness: (2-Phenoxyphenyl)methanol is unique due to its dual aromatic rings connected by a methanol group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2-phenoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZBMTWFHYYOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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